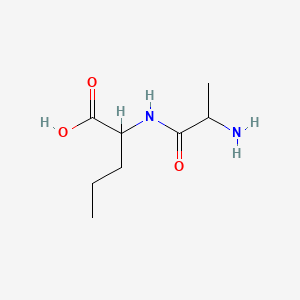

2-(2-Aminopropanamido)pentanoic acid

CAS No.: 2325-18-0

Cat. No.: VC1965457

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2325-18-0 |

|---|---|

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2-(2-aminopropanoylamino)pentanoic acid |

| Standard InChI | InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |

| Standard InChI Key | AIPOPRCRQHBMLB-UHFFFAOYSA-N |

| SMILES | CCCC(C(=O)O)NC(=O)C(C)N |

| Canonical SMILES | CCCC(C(=O)O)NC(=O)C(C)N |

Introduction

Chemical Identity and Properties

2-(2-Aminopropanamido)pentanoic acid is known by several synonyms, including DL-Alanyl-DL-norvaline, N-DL-alanyl-DL-norvaline, and alanylnorvaline. It is identified by the CAS registry number 2325-18-0 . The compound exists as a mixture of stereoisomers, as indicated by the "DL" prefix in its common name, suggesting it contains both D and L isomers of alanine and norvaline in a racemic mixture.

Table 1: Chemical and Physical Properties of 2-(2-Aminopropanamido)pentanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ |

| Molecular Weight | 188.22 g/mol |

| Density | 1.136 g/cm³ |

| Melting Point | 240-242°C |

| Boiling Point | 323.23°C (estimate) or 410.4°C at 760 mmHg |

| Physical Appearance | White fluffy powder |

| Storage Temperature | -20°C |

| EINECS Number | 219-038-6 |

The compound features functional groups including an amino group, a carboxyl group, and a peptide bond, providing it with specific chemical reactivity and solubility characteristics .

Structural Composition

2-(2-Aminopropanamido)pentanoic acid is formed through the condensation of alanine and norvaline amino acids. The structural configuration includes:

-

An N-terminal alanine residue with a free amino group

-

A central peptide bond (amide linkage)

-

A C-terminal norvaline residue with a free carboxyl group

-

Side chains characteristic of both amino acids: methyl group from alanine and n-propyl group from norvaline

The compound's stereochemistry is particularly important, as it contains two chiral centers that give rise to four possible stereoisomers: L-Ala-L-Nva, L-Ala-D-Nva, D-Ala-L-Nva, and D-Ala-D-Nva. These different stereoisomers may exhibit varying biological activities, as stereochemistry often plays a crucial role in molecular recognition and binding to biological targets .

Synthesis Methods

Several approaches have been documented for the synthesis of 2-(2-Aminopropanamido)pentanoic acid, with the following methods being most notable:

Solution-Phase Peptide Synthesis

This traditional approach involves the reaction of protected alanine derivatives with norvaline. The reaction pathway typically includes:

-

Protection of functional groups to prevent unwanted side reactions

-

Activation of the carboxyl group of alanine

-

Coupling reaction with norvaline

-

Deprotection to yield the final product

A specific example involves the reaction of alanyl chloride with norvaline in the presence of a base under controlled conditions .

Historical Synthesis Records

Historical records indicate early work with isomeric r-a-bromopropionylnorvalines and r-alanylnorvalines dating back to at least 1929, demonstrating the long-standing interest in these compounds and their derivatives .

Modern Synthetic Approaches

Contemporary synthetic strategies may employ advanced techniques such as those described for related compounds. For example, research on bivalent ligands (opioid agonist/NK1-antagonists) demonstrates the synthesis of carboxy-derivatives that were transformed to 'isoimidium perchlorates' and then to amides through nucleophilic addition reactions . Similar principles could be applied to the synthesis of 2-(2-Aminopropanamido)pentanoic acid and its derivatives.

Biological Activities and Applications

Research indicates that 2-(2-Aminopropanamido)pentanoic acid and particularly its component norvaline exhibit significant biological activities with potential therapeutic applications.

Neuroprotective Effects

L-Norvaline, a component of the dipeptide, has demonstrated promising results as a therapeutic agent against Alzheimer's disease. In studies using a triple-transgenic mouse model (3×Tg-AD), administration of L-norvaline (250 mg/L) for 2.5 months produced several beneficial effects:

-

Reversal of cognitive decline in AD mice

-

Reduction of beta-amyloidosis in the hippocampi

-

Alleviation of microgliosis

-

Reduction in tumor necrosis factor alpha (TNFα) transcription levels

-

Elevation of neuroplasticity-related postsynaptic density protein 95 (PSD-95) levels in the hippocampi

The proposed mechanism involves inhibition of arginase activity. Contemporary studies indicate that urea cycle disordering plays a role in the pathogenesis of AD. Specifically, the brains of AD patients show significantly upregulated arginase activity and reduced nitric oxide synthase activity, followed by a decrease in the levels of their mutual substrate - L-arginine .

Anti-Cancer Properties

Research has shown that L-norvaline affects the proliferation of breast cancer cells. In a study comparing fecal samples from breast cancer patients and healthy subjects:

-

Gut metabolite composition was significantly altered in breast cancer patients

-

Levels of norvaline were lower in the cancer group than in the control group

-

L-norvaline inhibited the content of Arg-1 in a concentration-dependent manner

-

The combination of L-norvaline with doxorubicin hydrochloride (DOX) resulted in lower proliferation abilities of 4T1 cells compared to either treatment alone

These findings suggest potential applications in cancer treatment strategies, particularly when combined with established chemotherapeutic agents.

Pharmacological Studies

Limited but significant pharmacological studies have been conducted on 2-(2-Aminopropanamido)pentanoic acid and its components:

Enzyme Inhibition Studies

Research on L-norvaline as an arginase inhibitor has shown that it can effectively reduce arginase activity, which has implications for conditions characterized by dysregulated arginase function, such as neurodegenerative disorders. The inhibition of arginase by L-norvaline appears to interrupt the progression of Alzheimer's disease by addressing dysregulation of the urea cycle in the brain .

Opioid Receptor Studies

In a related study involving similar peptide structures, compounds were evaluated for agonist activity at the μ-opioid receptor using mouse vas deferens (MVD) and guinea pig ileum longitudinal muscle/myenteric plexus (GPI/LMMP) assays. While this study primarily focused on different compounds (including fentanyl derivatives), the methodological approach demonstrates how 2-(2-Aminopropanamido)pentanoic acid derivatives might be evaluated for potential opioid activity .

Table 2: Example of Pharmacological Assay Results for Related Compounds

| Compound | MVD | GPI/LMMP | DPDPE antagonism at 1 μM | PL-017 antagonism at 1 μM |

|---|---|---|---|---|

| Example 1a | 10 μM–6.9% | 10 μM–2% | None at 10 μM | None at 10 μM |

| Example 1b | 10 μM–19.3% | 10 μM–10% | None at 10 μM | None at 10 μM |

| Example 1c | 10 μM–10.4% | 10 μM–0% | None at 10 μM | None at 10 μM |

| Fentanyl citrate | 7.2 nM | 1.9 ± 0.70 | – | – |

(Note: This table is provided as an example of how pharmacological data might be presented for 2-(2-Aminopropanamido)pentanoic acid if similar assays were conducted) .

Comparative Analysis with Related Compounds

Understanding the relationship between 2-(2-Aminopropanamido)pentanoic acid and similar compounds provides context for its properties and potential applications.

Comparison with Individual Amino Acids

Table 3: Comparison with Related Amino Acids

| Compound | Formula | Key Differences | Structural Relationship |

|---|---|---|---|

| Norvaline | C₅H₁₁NO₂ | Single amino acid; lacks the alanyl group | C-terminal component of the dipeptide |

| L-threo-4-Hydroxynorvaline | C₅H₁₁NO₃ | Contains a hydroxyl group on the norvaline chain | Hydroxylated derivative of the C-terminal component |

| Alanine | C₃H₇NO₂ | Smaller structure; lacks the pentanoic acid chain | N-terminal component of the dipeptide |

| Valine | C₅H₁₁NO₂ | Branched-chain structure compared to norvaline | Structural isomer of norvaline with different branching |

Relationship to Pentanoic Acid Derivatives

The norvaline component of 2-(2-Aminopropanamido)pentanoic acid contains a pentanoic acid structure, relating it to a class of compounds with established therapeutic applications:

-

Valproic acid - An anticonvulsant used to control complex partial seizures

-

Gemfibrozil - A lipid regulator for reduction of serum triglyceride levels

-

Valpromide - Used to treat epilepsy and as adjunct therapy for psychomotor conditions

These relationships highlight potential avenues for investigating the therapeutic properties of 2-(2-Aminopropanamido)pentanoic acid and its derivatives.

Current Research Trends and Future Directions

Research on 2-(2-Aminopropanamido)pentanoic acid and its components continues to evolve, with several promising directions:

Neurodegenerative Disease Applications

The most significant research focus appears to be on the potential applications in treating neurodegenerative disorders, particularly Alzheimer's disease. The arginase inhibition mechanism of L-norvaline offers a novel therapeutic approach that differs from traditional anti-amyloid strategies.

Studies have shown that contemporary anti-amyloid approaches have failed to meet clinical endpoints, leading to investigations of other AD-related histopathologies, including microgliosis and astrogliosis. The ability of L-norvaline to address these aspects makes it a promising candidate for further research .

Cancer Research Applications

The effects of L-norvaline on breast cancer cell proliferation, particularly when combined with established chemotherapeutic agents, suggest potential applications in cancer treatment. Further research may explore the mechanisms of action, optimal dosing regimens, and potential synergistic effects with other therapeutic agents .

Structure-Activity Relationship Studies

Future research might focus on developing derivatives of 2-(2-Aminopropanamido)pentanoic acid with enhanced therapeutic properties. Drawing from approaches used in the development of bivalent ligands, researchers could explore modifications to the basic structure to optimize specific biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume